(2-Aminoethyl)carbamic acid CAS number and properties
(2-Aminoethyl)carbamic acid CAS number and properties
CAS Number: 109-58-0
This technical guide provides a comprehensive overview of (2-Aminoethyl)carbamic acid, a molecule of significant interest in chemical synthesis and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Properties
(2-Aminoethyl)carbamic acid, also known as ethylenediamine (B42938) carbamate (B1207046), is a carbamic acid derivative with the chemical formula C₃H₈N₂O₂.[1][2][3][4] It serves as a versatile building block in organic synthesis and as a cross-linking agent in various industrial applications.[5]
Physicochemical Data
The following table summarizes the key physicochemical properties of (2-Aminoethyl)carbamic acid.
| Property | Value | Source |
| CAS Number | 109-58-0 | [1][2][3][4] |
| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 104.11 g/mol | [1][3][4] |
| IUPAC Name | 2-aminoethylcarbamic acid | [4] |
| Synonyms | Ethylenediamine carbamate | [4][6] |
| Physical Description | Light yellow solid | [5] |
| Topological Polar Surface Area | 75.4 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Computational Data
Computational descriptors provide further insight into the molecule's structure and potential interactions.
| Descriptor | Value | Source |
| InChI | InChI=1S/C3H8N2O2/c4-1-2-5-3(6)7/h5H,1-2,4H2,(H,6,7) | [2][4] |
| InChIKey | RLRHPCKWSXWKBG-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C(CNC(=O)O)N | [2][4] |
| XLogP3-AA | -3.6 | [4] |
| Monoisotopic Mass | 104.058577502 Da | [2][4] |
Synthesis and Experimental Protocols
The direct synthesis of (2-Aminoethyl)carbamic acid can be achieved through the reaction of ethylenediamine with carbon dioxide.[5] However, a more common and versatile intermediate in organic synthesis is its tert-butyl ester derivative, tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine.[7] This protected form allows for selective reactions at the free amino group.
Synthesis of tert-Butyl (2-aminoethyl)carbamate
A widely used method for the synthesis of tert-butyl (2-aminoethyl)carbamate involves the reaction of ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][7] An excess of ethylenediamine is often employed to favor the formation of the mono-protected product.[2]
Experimental Protocol: Synthesis via Di-tert-butyl dicarbonate
-
Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, ether, and an argon atmosphere.[2][4]
-
Procedure:
-
A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an argon atmosphere.[4]
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise over a period of 20 minutes.[4]
-
The reaction mixture is stirred at room temperature for 16 hours.[4]
-
The mixture is then filtered and concentrated under reduced pressure.[4]
-
The resulting residue is refluxed with ether multiple times, decanted, dried, and filtered.[4]
-
After concentrating the ethereal solution, the crude product is purified by high vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[4]
-
An alternative and efficient method for the mono-carbamate protection of diamines utilizes alkyl phenyl carbonates as the electrophiles.[1] This method is advantageous as it avoids the need for a large excess of the diamine and simplifies purification, often eliminating the need for column chromatography, distillation, or recrystallization.[1]
Experimental Protocol: Synthesis via tert-Butyl Phenyl Carbonate
-
Materials: 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol (B145695), aqueous HCl (2M), aqueous NaOH (2M), and CH₂Cl₂.[1]
-
Procedure:
-
tert-Butyl phenyl carbonate is added to a solution of 1,2-ethanediamine in absolute ethanol in a round-bottomed flask equipped with a stirring bar and a reflux condenser.[1]
-
The reaction mixture is heated to reflux overnight (approximately 18 hours).[1]
-
After cooling to room temperature, the solution is concentrated using a rotary evaporator.[1]
-
Water is added, and the pH is adjusted to approximately 3 with aqueous HCl.[1]
-
The aqueous solution is extracted with CH₂Cl₂.[1]
-
The pH of the aqueous phase is then adjusted to 12 with aqueous NaOH and extracted again with CH₂Cl₂.[1]
-
The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to yield the product as a yellow oil.[1]
-
Caption: Synthesis workflow for tert-Butyl (2-aminoethyl)carbamate.
Applications in Research and Industry
(2-Aminoethyl)carbamic acid and its derivatives have several important applications:
-
Cross-linking Agent: It is utilized as a cross-linking agent in the processing of rubber.[5][7]
-
Synthesis of Chelating Agents: The tert-butyl ester derivative is a precursor in the synthesis of specialized chelating agents, such as N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), which is used for capturing heavy metal ions.[7]
-
PROTAC Linker: (2-Aminoethyl)carbamic acid is classified as a PROTAC (Proteolysis Targeting Chimera) linker belonging to the PEG class and can be used to synthesize molecules like QS-57.[3]
-
Carbon Capture: The amine groups in this compound and its precursors can react with carbon dioxide, making it a candidate for CO₂ absorption systems.[7]
-
Pharmaceutical Synthesis: The Boc-protected derivative, tert-butyl (2-aminoethyl)carbamate, is a key building block in organic synthesis, particularly in the development of complex pharmaceutical agents.[2] Its differential reactivity allows for selective modifications in multi-step syntheses.[2]
Biological Activity and Signaling Pathways
While carbamates as a class of compounds are known to have biological effects, often through the carbamylation of acetylcholinesterase, specific details on the biological activity and involvement in signaling pathways for (2-Aminoethyl)carbamic acid are not extensively documented in the reviewed literature.[8] Some studies on carbamate compounds have explored their potential to induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[8] However, direct evidence linking (2-Aminoethyl)carbamic acid to this or other specific signaling pathways is not currently available.
Safety Information
(2-Aminoethyl)carbamic acid is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[5]
-
H317: May cause an allergic skin reaction.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[9]
It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | 263162-13-6 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. (2-Aminoethyl)carbamic acid | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- | 36369-40-1 | Benchchem [benchchem.com]
- 7. (2-Aminoethyl)carbamic acid | 109-58-0 | Benchchem [benchchem.com]
- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
